8,8'-Bi-1,4-dioxaspiro[4.5]decane
Description
8,8'-Bi-1,4-dioxaspiro[4.5]decane is a bis-spiro compound comprising two 1,4-dioxaspiro[4.5]decane units linked at the 8-positions. The parent structure, 1,4-dioxaspiro[4.5]decane, consists of a cyclohexane ring fused with two dioxolane rings in a spiro configuration . However, analogous bis-spiro compounds like 2,2'-Bi-1,4-dioxaspiro[4.5]decane (compound 3f) exhibit linear molecular geometries, enabling polymerization applications . The 8,8' isomer is hypothesized to retain rigidity and distinct stereoelectronic properties, making it a candidate for advanced materials or pharmaceutical intermediates.
Properties
IUPAC Name |
8-(1,4-dioxaspiro[4.5]decan-8-yl)-1,4-dioxaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O4/c1-5-15(17-9-10-18-15)6-2-13(1)14-3-7-16(8-4-14)19-11-12-20-16/h13-14H,1-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYKUJPIQLHPSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1C3CCC4(CC3)OCCO4)OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80473258 | |
| Record name | 8,8'-Bi-1,4-dioxaspiro[4.5]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80473258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194154-45-5 | |
| Record name | 8,8'-Bi-1,4-dioxaspiro[4.5]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80473258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,8’-Bi-1,4-dioxaspiro[4.5]decane typically involves the reaction of cyclohexanone with ethylene glycol in the presence of an acid catalyst to form 1,4-dioxaspiro[4.5]decane. This intermediate is then subjected to further reactions to form the bi-spiro compound. The reaction conditions often include:
Acid Catalysts: Sulfuric acid or p-toluenesulfonic acid.
Solvents: Toluene or dichloromethane.
Temperature: Reflux conditions are commonly used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for 8,8’-Bi-1,4-dioxaspiro[4.5]decane may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
8,8’-Bi-1,4-dioxaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the spiro carbon atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of the original compound, as well as substituted spirocyclic compounds.
Scientific Research Applications
8,8’-Bi-1,4-dioxaspiro[4.5]decane has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex spirocyclic compounds.
Material Science: Investigated for its potential use in the development of novel polymers and materials with unique mechanical properties.
Biological Studies: Explored for its potential biological activity, including antimicrobial and anticancer properties.
Medicinal Chemistry: Studied for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 8,8’-Bi-1,4-dioxaspiro[4.5]decane involves its interaction with various molecular targets. The spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs and their properties:
Structural Isomerism and Reactivity
- Positional Isomerism : The 2,2'-isomer (3f) forms linear polymers due to opposing dioxolane rings, enabling ordered crystal packing . In contrast, the 8,8'-isomer’s geometry (unconfirmed but likely more compact) may favor different polymerization pathways or steric effects.
- Heteroatom Variations : Replacing oxygen with sulfur or nitrogen (e.g., 1,4-dithiaspiro[4.5]decane) alters electronic properties and binding affinities. For example, nitrogen-containing analogs (e.g., 8-azaspiro derivatives) exhibit strong interactions with serotonin receptors .
Substituent Effects on Reactivity
- Halogenation: Bromine or iodine at the 8-position (e.g., 8-iodo-1,4-dioxaspiro[4.5]decane) facilitates halogen-atom transfer (XAT) reactions, enabling indole synthesis . However, non-aryl spiro compounds (e.g., this compound) lack aryl stabilization, rendering them inert toward C–C bond activation/fluorination .
- Functional Groups: Hydroxyl or aminomethyl groups (e.g., 8-aminomethyl derivatives) enhance solubility in polar solvents and serve as intermediates for coupling reactions .
Catalytic Behavior
- Bis-Ketal vs. Ether Formation : Homogeneous acid catalysts favor bis-ketal products (e.g., 3f), while heterogeneous catalysts (e.g., SiO2–SO3H) promote ethers due to steric hindrance from alkyl groups . This suggests that substituent bulkiness at the 8-position could modulate reaction outcomes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
